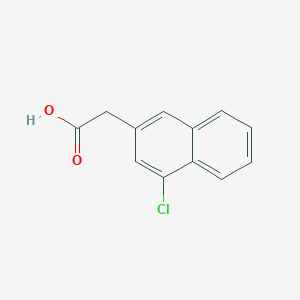

2-(4-Chloronaphthalen-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-(4-chloronaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C12H9ClO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |

InChI Key |

QVFHVEKDHASDDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)CC(=O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Chloronaphthalen 2 Yl Acetic Acid and Its Analogues

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation corresponds to specific molecular motions (stretching, bending), making it an invaluable tool for identifying functional groups.

FT-IR spectroscopy provides a unique "fingerprint" of a molecule by identifying its functional groups. For 2-(4-Chloronaphthalen-2-yl)acetic acid, the spectrum is expected to be dominated by features from the carboxylic acid group, the substituted naphthalene (B1677914) ring, and the carbon-chlorine bond.

The carboxylic acid functional group gives rise to several characteristic and prominent absorption bands. A very broad absorption is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1720-1700 cm⁻¹. Furthermore, the C-O stretching and O-H bending vibrations are expected to appear in the 1300-1200 cm⁻¹ and 950-900 cm⁻¹ regions, respectively.

The aromatic naphthalene ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the 1620-1450 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations, which are highly dependent on the substitution pattern, are expected in the 900-675 cm⁻¹ region. The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1100-1000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong, Sharp |

| Methylene (B1212753) | C-H Stretch | 2970 - 2950 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1300 - 1200 | Medium |

| Aryl Halide | C-Cl Stretch | 1100 - 1000 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The spectrum is expected to show a singlet for the two protons of the methylene (-CH₂) group of the acetic acid side chain, likely in the range of 3.8-4.0 ppm. The protons on the naphthalene ring will appear in the aromatic region, typically between 7.5 and 8.5 ppm. Due to the substitution pattern, these six aromatic protons will be chemically distinct and will likely show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The proton on the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (Naphthyl-H) | 7.5 - 8.5 | Multiplets, Doublets | 6H |

| Methylene (-CH₂) | 3.8 - 4.0 | Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since the molecule has 12 carbon atoms in unique electronic environments, 12 distinct signals are expected.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear significantly downfield, in the range of 175-185 ppm. The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between 120 and 140 ppm. The carbon atom bonded to the chlorine (C4) will be shifted downfield due to the electronegativity of chlorine, while the carbon attached to the acetic acid sidechain (C2) will also be influenced. The methylene carbon (-CH₂) of the acetic acid group is expected to appear in the 35-45 ppm range.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 175 - 185 |

| Aromatic (Naphthyl C-Cl) | 130 - 140 |

| Aromatic (Naphthyl C-C) | 120 - 135 |

| Methylene (-CH₂) | 35 - 45 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound (molecular formula C₁₂H₉ClO₂), the molecular weight is 220.65 g/mol .

In a typical LC-MS experiment using electrospray ionization (ESI) in negative ion mode, the most prominent ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 219. The presence of a chlorine atom is readily identifiable due to its isotopic signature: chlorine exists as two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak ([M+2-H]⁻) at two mass units higher (m/z 221) with roughly one-third the intensity of the main peak. This isotopic pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Further fragmentation (MS/MS) of the [M-H]⁻ ion could lead to the loss of the carboxyl group (CO₂) as a neutral fragment, resulting in a daughter ion at m/z 175.

| Ion | Expected m/z | Description |

| [M-H]⁻ | 219 | Deprotonated molecular ion (³⁵Cl isotope) |

| [M+2-H]⁻ | 221 | Deprotonated molecular ion (³⁷Cl isotope) |

| [M-H-CO₂]⁻ | 175 | Fragment ion after loss of carbon dioxide (³⁵Cl isotope) |

| [M+2-H-CO₂]⁻ | 177 | Fragment ion after loss of carbon dioxide (³⁷Cl isotope) |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of organic compounds. In the analysis of naphthalene derivatives, EI-MS provides valuable insights into their structural composition. researchgate.netdntb.gov.ua

For the parent compound, naphthalene, the molecular ion peak is a significant feature in the mass spectrum. stanford.edu The fragmentation of the naphthalene molecular ion can lead to the loss of hydrogen atoms, acetylene (B1199291) (C₂H₂), and diacetylene (C₄H₂), resulting in characteristic fragment ions. researchgate.net For instance, the fragmentation of the naphthalene molecular ion can produce ions at m/z 127 ([M-H]⁺), 126 ([M-H₂]⁺), 102 ([M-C₂H₂]⁺), and 78 ([M-C₄H₂]⁺). researchgate.net

In the case of 2-naphthylacetic acid, a related analogue, the mass spectrum shows a prominent molecular ion peak. nih.govnist.gov The fragmentation pattern is influenced by the acetic acid moiety. Common fragments observed for 2-naphthylacetic acid include ions at m/z 144, 115, 186, 145, and 116. nih.gov

For this compound, the presence of a chlorine atom significantly influences the mass spectrum due to the isotopic abundance of ³⁵Cl and ³⁷Cl. This results in a characteristic M+2 peak, where the intensity of the peak for the ³⁷Cl isotope is approximately one-third of that for the ³⁵Cl isotope. uva.eschemistryviews.org The fragmentation pattern would be expected to involve cleavages related to the chloronaphthalene and acetic acid groups.

Table 1: Key EI-MS Data for Naphthalene and its Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Naphthalene | 128 | 127, 126, 102, 78 researchgate.net |

| 2-Naphthylacetic Acid | 186 | 144, 145, 115, 116 nih.gov |

| 1-Chloronaphthalene (B1664548) | 162/164 | Not specified |

Electronic Absorption and Optical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in analyzing the chromophoric systems of aromatic compounds like this compound. The naphthalene ring system is the primary chromophore responsible for the characteristic UV absorption of these molecules. researchgate.net

The UV spectrum of naphthalene exhibits distinct absorption bands. photochemcad.com The introduction of substituents, such as a chlorine atom and an acetic acid group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. These shifts are due to the electronic effects of the substituents on the π-electron system of the naphthalene core. researchgate.netresearchgate.net

For naphthalene derivatives, the absorption spectra typically show bands in the regions of 200–240 nm, 240–300 nm, and 300–350 nm, which are attributed to π→π* transitions. researchgate.net The presence of a carbonyl group in the acetic acid moiety can also introduce a weak n→π* transition, typically observed at longer wavelengths. masterorganicchemistry.com

The ground-state electronic absorption spectra provide detailed information about the electronic transitions within the molecule. For naphthalene and its derivatives, the spectra are characterized by several absorption bands. researchgate.netresearchgate.net

The absorption spectrum of 1-naphthyl acetate, an analogue, is shifted to longer wavelengths compared to naphthalene, and its long-wavelength absorption band is stronger. researchgate.net This is indicative of the influence of the substituent on the electronic structure of the naphthalene chromophore.

In the case of this compound, both the chlorine atom and the acetic acid group are expected to modify the absorption spectrum. The chlorine atom, through its inductive and mesomeric effects, can alter the energy levels of the π-orbitals. uva.es The acetic acid group can also influence the spectrum, particularly if there is conjugation or interaction with the naphthalene ring. The solvent environment can also play a role in the position and intensity of the absorption bands. researchgate.netsemanticscholar.org

Table 2: UV-Vis Absorption Data for Naphthalene and Related Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Naphthalene | Cyclohexane | 275 photochemcad.com |

| 1-Naphthyl Acetate | n-Hexane | Bands in 200–240, 240–300, and 300–350 nm regions researchgate.net |

| 2,4-Dichlorophenoxyacetic acid | pH 6.8 | ~230, ~285 researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which is crucial for validating its empirical formula. For this compound (C₁₂H₉ClO₂), elemental analysis would involve determining the mass percentages of carbon, hydrogen, and chlorine.

The empirical formula represents the simplest whole-number ratio of atoms in a compound. libretexts.org For naphthalene (C₁₀H₈), the empirical formula is C₅H₄. quora.com To determine the empirical formula of this compound, the experimentally determined mass percentages of C, H, and Cl would be converted to molar ratios. These ratios are then simplified to the smallest whole numbers to establish the empirical formula, which should be consistent with the proposed molecular formula of C₁₂H₉ClO₂.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) is a versatile and widely used technique for monitoring the progress of chemical reactions and assessing the purity of products. libretexts.orglibretexts.org It is a simple, rapid, and cost-effective method that provides qualitative information about the components of a mixture. sigmaaldrich.comnih.govaga-analytical.com.pl

In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. rsc.org By spotting small aliquots of the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. libretexts.orgrochester.edu The appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate that the reaction is proceeding. libretexts.org

The purity of the final product can also be assessed using TLC. A pure compound should ideally appear as a single spot on the TLC plate. libretexts.org The presence of multiple spots suggests the presence of impurities. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification. libretexts.org

The choice of the mobile phase (solvent system) is critical for achieving good separation of the components. ukessays.comchemrxiv.orgaocs.org For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase can improve the spot shape and resolution. libretexts.org

Advanced Derivatives and Structure Activity Relationship Sar Studies Pertaining to the 2 4 Chloronaphthalen 2 Yl Acetic Acid Core

Rational Design and Synthesis of Naphthalene-Acetic Acid Conjugates

The rational design of naphthalene-acetic acid derivatives often involves conjugation with other molecules, such as amino acids, to enhance biological targeting or modify pharmacokinetic properties. The acetic acid moiety provides a convenient handle for forming amide bonds. Studies on the conjugation of α-naphthaleneacetic acid (NAA) have shown that it readily forms conjugates with molecules like glucose and amino acids, such as aspartic acid. nih.gov The formation of NAA-aspartate (NAAsp) from NAA demonstrates a common metabolic pathway that can be exploited in drug design to create prodrugs or alter activity. nih.gov

The synthesis of the core structure itself, 2-(substituted-naphthalen-2-yl)acetic acid, can be achieved through various organic chemistry routes. google.com The design of new derivatives often focuses on modifying the acetic acid side chain or further substituting the naphthalene (B1677914) ring to explore interactions with biological targets. For instance, structure-activity relationship studies on related (thiophen-2-yl)acetic acid compounds have highlighted that the presence and position of a chlorine atom can be critical for inhibitory activity against specific enzymes, suggesting that the chloro-substitution on the naphthalene ring is a key feature for molecular recognition. nih.gov

Exploration of Chloro-Naphthalene-Containing Heterocyclic Derivatives

The incorporation of the chloronaphthalene scaffold into various heterocyclic ring systems is a prominent strategy in medicinal chemistry to generate novel compounds with diverse biological activities. The planar, aromatic nature of the naphthalene ring combined with the electronic effects of the chlorine substituent can be synergistically paired with the properties of heterocycles like Schiff bases, pyrazolines, dihydropyrimidines, and triazoles.

Schiff bases, characterized by their azomethine (-C=N-) group, are versatile ligands and biologically active compounds. researchgate.netresearchgate.net They are typically synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.govanjs.edu.iq

Researchers have synthesized novel Schiff bases by reacting 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone with various diamines, such as propane-1,3-diamine. nih.gov This reaction creates dimeric Schiff base structures where two chloronaphthalene units are linked by a diamine bridge. The resulting compounds have been characterized using various spectroscopic methods and evaluated for their biological potential. nih.gov For example, the compound 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) demonstrated significant antibacterial activity against E. coli and Salmonella Typhi. nih.gov This highlights the potential of combining the chloronaphthalene moiety with the azomethine linkage to develop potent antimicrobial agents.

Table 1: Synthesis of Schiff Base Derivatives from Chloronaphthalene Precursors

| Precursor 1 | Precursor 2 | Resulting Schiff Base | Biological Activity Noted |

|---|

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities. nih.govelifesciences.org A common synthetic route to pyrazolines involves the cyclization reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) or its derivatives. ijraset.comresearchgate.net

To incorporate a chlorinated naphthalene scaffold, the synthesis would begin with a chlorinated naphthalene chalcone (B49325). This chalcone is prepared via a Claisen-Schmidt condensation between a chlorinated naphthyl ketone (e.g., 4-chloro-2-acetylnaphthalene) and an appropriate aromatic aldehyde. The subsequent reaction of this chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding pyrazoline derivative. ijraset.com The substitution pattern on both the naphthalene ring and the other aromatic ring of the chalcone precursor significantly influences the biological activity of the final pyrazoline compound, which is a key aspect of SAR studies. nih.gov While specific studies on pyrazolines from chlorinated naphthalene chalcones are not abundant, the synthesis of pyrazolines containing a naphthyl group is well-established, such as in the creation of thiopyrano[2,3-d]thiazole derivatives where a 2-naphthyl substituted pyrazoline is a key component. mdpi.com

Dihydropyrimidines (DHPMs) are another class of heterocyclic compounds with significant therapeutic properties. nih.govnih.gov The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.goveurekaselect.com

To create a DHPM incorporating a chloronaphthalene moiety, a chlorinated naphthalene aldehyde, such as 4-chloro-1-hydroxy-2-naphthaldehyde (derived from chloronaphthalen-1-ol), would be used as the aldehyde component. The reaction of this aldehyde with ethyl acetoacetate (B1235776) and urea/thiourea, typically under acidic catalysis, would yield the corresponding dihydropyrimidine (B8664642) derivative. The substituents on the resulting DHPM, including the 4-(4-chloro-1-hydroxynaphthalen-2-yl) group, would be crucial for its pharmacological profile. DHPMs are known to act as, for example, calcium channel blockers, and the nature of the substituent at the 4-position of the pyrimidine (B1678525) ring is a key determinant of this activity. nih.gov

Triazoles are five-membered heterocycles containing three nitrogen atoms, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers. nih.gov Both scaffolds are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding. nih.gov

Several synthetic strategies have been employed to fuse naphthalene and triazole moieties. One approach involves synthesizing N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine by condensing 1-chloromethyl naphthalene with various heteroaryls. derpharmachemica.comresearchgate.net The resulting compounds have shown promising antifungal activity. derpharmachemica.com Another strategy involves designing 1,2,4-triazole derivatives where a naphthalene moiety is linked to other scaffolds (like benzothiazole (B30560) or thiazole) via an amide chain. nih.govresearchgate.net These compounds have been investigated as potential inhibitors of butyrylcholinesterase (BChE), an important target in Alzheimer's disease research. nih.govresearchgate.net Furthermore, the 1,2,3-triazole ring can be used as a linker to connect a naphthoquinone scaffold to other functional groups, although this particular modification has sometimes resulted in lower biological activity. rsc.org

Table 2: Examples of Triazole Derivatives with Naphthalene Scaffolds

| Naphthalene Precursor | Triazole Type | Linkage/Fusion Strategy | Target/Activity |

|---|---|---|---|

| 1-Chloromethyl naphthalene | 1,2,4-Triazole | Direct condensation | Antifungal derpharmachemica.com |

| Naphthalene-containing acid | 1,2,4-Triazole | Amide linkage to other heterocycles | Butyrylcholinesterase inhibition nih.govresearchgate.net |

Functionalization of Naphthoquinone and Coumarin (B35378) Scaffolds with Chloronaphthalene Moieties

Creating hybrid molecules by combining two or more distinct pharmacophoric scaffolds is a powerful strategy in drug discovery. Functionalizing well-known bioactive cores like naphthoquinone and coumarin with a chloronaphthalene moiety can lead to novel compounds with enhanced or new biological activities.

The 1,4-naphthoquinone (B94277) skeleton is a privileged structure found in many natural and synthetic compounds with significant biological properties, including anticancer and antimicrobial activities. mdpi.comnih.gov The reactivity of the quinone ring allows for various functionalizations. For example, the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone are readily displaced by nucleophiles, allowing for the introduction of diverse side chains. mdpi.com A chloronaphthalene moiety could be introduced by reacting a suitable chloronaphthyl-containing nucleophile with the naphthoquinone core. The design of such hybrids aims to combine the redox properties of the quinone with the specific interactions afforded by the chloronaphthalene group. rsc.orgnih.gov

Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds renowned for their diverse pharmacological activities. nih.govunimi.it The coumarin scaffold is considered versatile and is easily functionalized at various positions of its benzopyrone ring system, making it an excellent platform for developing new bioactive agents. nih.govresearchgate.net A chloronaphthalene moiety could be attached to the coumarin scaffold, for instance, through an ether or ester linkage at one of the hydroxylated positions of a coumarin precursor (e.g., 7-hydroxycoumarin) or by building the coumarin ring from a precursor already containing the chloronaphthalene group. This hybridization could lead to compounds with novel profiles, potentially targeting enzymes or receptors involved in various diseases. researchgate.net

Structure-Activity Relationship (SAR) Investigations on Biological Potency

The biological efficacy of derivatives of 2-(naphthalen-2-yl)acetic acid is intricately linked to their chemical structure. Modifications to the naphthalene ring and the acetic acid side chain can lead to significant changes in their interaction with biological targets.

The introduction of halogen and hydroxyl groups can significantly alter the physicochemical properties of the parent compound, thereby affecting its bioactivity and ability to penetrate cell membranes.

Halogenation is a common strategy in drug design to modulate a molecule's electronic and lipophilic character. The incorporation of halogen atoms into a drug molecule can alter its physicochemical properties, which may lead to improved oral absorption and increased cell membrane permeability. mdpi.com For instance, in a series of C-2 halogenated analogs of Salvinorin A, it was observed that the affinity for the kappa opioid receptor increased with the atomic radius of the halogen. This trend (I > Br > Cl > F) suggests that larger, more polarizable halogens may form stronger interactions with the receptor. nih.govnih.gov While this study was not on 2-(4-chloronaphthalen-2-yl)acetic acid itself, it provides valuable insight into the potential effects of halogen substitution. These halogenated analogs, with their sequential changes in atomic radius and electron density, serve as excellent molecular probes for investigating binding pockets. nih.govnih.gov

The position and nature of the halogen substituent on the naphthalene ring are critical. The chlorine atom at the 4-position of the parent compound already influences its electronic distribution. Further halogen substitutions could either enhance or diminish its activity depending on the specific biological target and the nature of the interaction.

Hydroxyl groups, on the other hand, introduce polarity and the potential for hydrogen bonding. This can have a dual effect: while it may enhance interaction with certain receptor sites, it could also decrease membrane permeability, thereby affecting the compound's ability to reach intracellular targets. The strategic placement of hydroxyl groups is therefore essential to balance these effects for optimal biological activity.

Table 1: Illustrative Impact of Halogen Substitution on Receptor Affinity This table is based on general principles and findings from related compounds, not specific data for this compound derivatives.

| Substituent at C-4 | Relative Receptor Affinity | Predicted Membrane Penetration |

|---|---|---|

| -H | Baseline | Moderate |

| -F | Moderate | High |

| -Cl | High | High |

| -Br | Higher | Very High |

| -I | Highest | Very High |

Electron-withdrawing groups (EWGs) play a significant role in modulating the electronic properties of a molecule, which in turn can influence its biological activity. mdpi.com EWGs, such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), can decrease the electron density of the aromatic ring system. This alteration can affect the molecule's pKa, its ability to participate in π-π stacking interactions, and its susceptibility to metabolic enzymes.

For the this compound core, the existing chloro group is itself an EWG. The introduction of additional EWGs could further enhance the compound's potency, depending on the target. For example, in some systems, a stronger electron-withdrawing character is associated with increased activity. The strategic placement of such groups is paramount to achieving the desired biological effect without introducing unwanted toxicity or metabolic liabilities.

Table 2: Predicted Effect of Various Electron-Withdrawing Groups on Bioactivity This table presents a hypothetical scenario based on general SAR principles.

| Substituent | Hammett Constant (σp) | Predicted Biological Activity |

|---|---|---|

| -Cl (existing) | +0.23 | Baseline |

| -CN | +0.66 | Potentially Increased |

| -NO₂ | +0.78 | Potentially Increased Significantly |

| -CF₃ | +0.54 | Potentially Increased |

Increasing the rigidity of a molecule by introducing cyclic structures or other conformational constraints can have a profound impact on its biological activity. A more rigid scaffold reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. The conversion of simple, planar aromatic molecules into more complex, three-dimensional structures often results in superior biological activity and physicochemical properties. rsc.org

Cyclization strategies can be employed to lock the conformation of the acetic acid side chain relative to the naphthalene ring. This can lead to a more defined orientation of key functional groups, facilitating optimal interaction with the target binding site. For instance, the synthesis of naphthalene-substituted triazole spirodienones introduces a rigid spirocyclic system, which has been explored for its potential anticancer activities. nih.gov

Furthermore, replacing a flexible ring with a more rigid and bulkier naphthalene ring has been a strategy in the design of kinase inhibitors to enhance π-stacking interactions within the hydrophobic pocket of the enzyme. nih.gov This highlights the principle that a well-defined three-dimensional shape can be advantageous for biological activity. rsc.org Applying this to the this compound core, cyclization could involve the acetic acid side chain forming a new ring with the naphthalene nucleus or the introduction of rigid substituents. Such modifications would restrict conformational freedom and could lead to derivatives with enhanced potency and selectivity.

Biological Activity Studies of 2 4 Chloronaphthalen 2 Yl Acetic Acid Analogues in Vitro and Molecular Level

Antimicrobial Activity Evaluation

The antimicrobial potential of naphthalene-based acetic acid analogues has been a subject of significant research, revealing a broad spectrum of activity against various pathogenic microorganisms. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy Against Bacterial Strains

Analogues of 2-(4-Chloronaphthalen-2-yl)acetic acid have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. The structural modifications of the naphthalene (B1677914) core and the acetic acid side chain have been shown to significantly influence the antibacterial potency.

For instance, a series of naphthalen-1-yl-acetic acid benzylidene/ (1-phenyl-ethylidene)-hydrazides were synthesized and assessed for their antibacterial properties. nih.gov The results indicated that the nature and position of substituents on the benzylidene ring played a crucial role in the observed activity. Compounds featuring o-bromo, methoxy, and hydroxy substitutions were among the most active. nih.gov

Similarly, the synthesis and antimicrobial screening of 2-naphthylamine (B18577) analogs incorporating azetidin-2-one (B1220530) and thiazolidin-4-one moieties have been reported. xiahepublishing.com Several of these compounds demonstrated broad-spectrum activity against a panel of bacteria. xiahepublishing.com For example, certain 3-chloro-4-(substituted phenyl)-1-(naphthalen-3-yl)azetidin-2-one derivatives exhibited notable inhibitory effects. xiahepublishing.com

Another study on 3,5-dinaphthyl substituted 2-pyrazolines revealed that compounds with chloro, hydroxo, and dimethylamino substituents on the naphthalene rings were particularly effective antimicrobial agents. ekb.eg The presence of a carboxamido group at the N-1 position of the 2-pyrazoline (B94618) ring also contributed significantly to the antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Proteus mirabilis, Shigella dysenteriae, and Salmonella typhi. ekb.eg It was observed that 81% of the synthesized compounds in this series showed some level of antimicrobial activity. ekb.eg

The following table summarizes the antibacterial activity of selected naphthalene analogues against various bacterial strains.

| Bacterial Strain | Analogue Type | Key Findings | Reference |

| Escherichia coli | 3,5-Dinaphthyl substituted 2-pyrazolines | Compounds with chloro and hydroxo substituents showed positive activity. | ekb.eg |

| Salmonella Typhi | 3,5-Dinaphthyl substituted 2-pyrazolines | Several derivatives demonstrated inhibitory effects. | ekb.eg |

| Staphylococcus aureus | Naphthylamine azetidinone derivatives | Broad-spectrum activity observed. | xiahepublishing.com |

| Proteus mirabilis | 3,5-Dinaphthyl substituted 2-pyrazolines | Activity was noted for several synthesized compounds. | ekb.eg |

| Pseudomonas aeruginosa | Naphthylamine azetidinone derivatives | Exhibited inhibitory action. | xiahepublishing.com |

| Klebsiella pneumoniae | 3,5-Dinaphthyl substituted 2-pyrazolines | All tested compounds in the series showed activity. | ekb.eg |

| Shigella dysenteriae | 3,5-Dinaphthyl substituted 2-pyrazolines | Positive antimicrobial results were obtained. | ekb.eg |

Antifungal Efficacy Against Yeast-like Fungi

The antifungal properties of naphthalene derivatives have also been investigated, with some analogues showing promising activity against yeast-like fungi.

In a study of naphthalen-1-yl-acetic acid hydrazides, compounds with specific substitutions demonstrated notable antifungal activity. nih.gov Similar to the antibacterial findings, the presence of o-bromo, methoxy, and hydroxy groups on the aromatic ring was associated with enhanced antifungal efficacy. nih.gov

Furthermore, 2-naphthylamine analogs containing a thiazolidin-4-one moiety have been reported to exhibit remarkable antifungal activity against Candida albicans. xiahepublishing.com The evaluation of 2-acyl-1,4-naphthohydroquinones also revealed antifungal properties against various Candida species and filamentous fungi. mdpi.com It was noted that Candida species were generally more sensitive to these compounds than the filamentous fungi. mdpi.com

The table below presents a summary of the antifungal efficacy of certain naphthalene analogues.

| Fungal Strain | Analogue Type | Key Findings | Reference |

| Candida albicans | Naphthylamine thiazolidinone derivatives | Remarkable activity was observed for some derivatives. | xiahepublishing.com |

| Candida species | 2-Acyl-1,4-naphthohydroquinones | 85% of the tested molecules showed activity against at least two to three Candida species. | mdpi.com |

Antioxidant Activity Investigations

The antioxidant potential of chemical compounds is a critical area of study due to the role of oxidative stress in numerous diseases. Analogues of this compound have been explored for their ability to scavenge free radicals, a key indicator of antioxidant activity.

In Vitro Antioxidant Assays (e.g., 2,2-Diphenyl-1-Picryl Hydrazyl (DPPH) and Hydroxyl Radical Scavenging Methods)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. mdpi.com This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. mdpi.com

Several studies have investigated the DPPH radical scavenging activity of naphthalene-based derivatives. For example, a series of newly synthesized naphthalene-based chalcone (B49325) derivatives were screened for their antioxidant capacities using the DPPH radical assay. researchgate.netbath.ac.uk The results showed that some of these compounds were potent antioxidants, with IC50 values comparable to that of ascorbic acid. researchgate.netbath.ac.uk Specifically, compounds with pyrazoline and pyridine (B92270) moieties demonstrated significant antioxidant potential. researchgate.netbath.ac.uk

Another study on 1,8-naphthalenediol and its 4-methoxy derivative found them to be potent hydrogen-atom transfer (HAT) compounds, as determined by their rate constants for H-atom transfer to a DPPH radical analogue. acs.org

The hydroxyl radical is one of the most reactive oxygen species and can cause significant damage to biological molecules. The ability of a compound to scavenge hydroxyl radicals is an important measure of its antioxidant potential. Research on various solvent extracts of certain plant leaves has demonstrated the methodology for assessing hydroxyl radical scavenging activity, which increases with the concentration of the extract. nih.gov While specific data on hydroxyl radical scavenging by this compound analogues is not detailed in the provided context, the general principles of this assay are well-established. nih.gov

The following table summarizes the DPPH radical scavenging activity of selected naphthalene-based analogues.

| Analogue Type | Assay | Key Findings | Reference |

| Naphthalene‐based chalcone derivatives | DPPH radical scavenging | Certain pyrazoline and pyridine derivatives showed potent antioxidant activity with low IC50 values. | researchgate.netbath.ac.uk |

| 1,8-Naphthalenediol derivatives | H-atom transfer to DPPH radical | Demonstrated potent hydrogen-atom transfer capabilities. | acs.org |

Anticancer Activity Assessment

The search for novel anticancer agents is a cornerstone of medicinal chemistry research. Various analogues of naphthalene acetic acid have been synthesized and evaluated for their potential to inhibit the growth of cancer cells.

In Vitro Cytotoxicity on Human Cancer Cell Lines (e.g., Human Colorectal Cancer, Human Endometrial Cancer HEC1A)

Several studies have demonstrated the cytotoxic effects of naphthalene derivatives on human cancer cell lines, including those from colorectal cancer.

Naphthazarin, a 1,4-naphthoquinone (B94277) derivative, has been shown to inhibit cell growth and induce apoptosis in human SW480 colorectal cancer cells. scispace.com The study indicated that naphthazarin's anticancer effects were associated with the activation of the Bax/Bcl-2 signaling pathway. scispace.com

Another study focused on avicequinone B, a naphtho[2,3-b]furan-4,9-dione, which demonstrated potent cytotoxic activity against HT-29 colorectal cancer cells with an IC50 of 8.20 µM. nih.gov This compound also suppressed the colony-forming ability of these cancer cells. nih.gov

Furthermore, chalcone derivatives of 2-acetyl thiophene (B33073) have been synthesized and tested for their cytotoxicity on human colon adenocarcinoma cells (HT-29). nih.gov Certain derivatives, such as 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated higher cytotoxicity and induced apoptosis. nih.gov

While specific studies on the cytotoxicity of this compound analogues on human endometrial cancer HEC1A cells were not found in the provided search results, the demonstrated activity against other cancer cell lines suggests a potential avenue for future research.

The table below provides a summary of the in vitro cytotoxicity of selected naphthalene analogues on human colorectal cancer cell lines.

| Cancer Cell Line | Analogue Type | Key Findings | Reference |

| Human Colorectal Cancer (SW480) | Naphthazarin (1,4-naphthoquinone derivative) | Inhibited cell growth and induced apoptosis. | scispace.com |

| Human Colorectal Cancer (HT-29) | Avicequinone B (naphtho[2,3-b]furan-4,9-dione) | Potent cytotoxic activity with an IC50 of 8.20 µM. | nih.gov |

| Human Colon Adenocarcinoma (HT-29) | Chalcone derivative of 2-acetyl thiophene | Induced apoptosis and demonstrated significant cytotoxicity. | nih.gov |

Evaluation of Selectivity Against Non-Cancerous Cell Lines (e.g., Human Endometrial Stromal MAD11)

A critical aspect in the development of potential therapeutic agents is their selectivity towards target cells over healthy, non-cancerous cells. This selectivity minimizes potential side effects and enhances the therapeutic window of a compound. Studies on various naphthalene derivatives have included assessments of their cytotoxicity against non-cancerous cell lines to determine their selectivity profile.

For instance, in a study focused on naphthalene-1,4-dione analogues, the cytotoxicity of the compounds was evaluated against the HEC1A endometrial cancer cell line and compared to their effects on the non-cancerous MAD11 human endometrial stromal cell line. nih.gov The selectivity was expressed as a ratio of the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for the non-cancerous cells to that for the cancer cells. A higher ratio indicates greater selectivity for the cancer cells. nih.gov

One of the initial hit compounds, BH10, displayed an IC50 of 10.22 μM against HEC1A cells and a selectivity ratio of 2.51. nih.gov Further modifications to the naphthalene scaffold led to the development of analogues with improved potency and selectivity. For example, 2-bromosubstituted compounds 8, 9, and 10 exhibited IC50 values of 9.55, 4.16, and 1.24 μM, respectively, against HEC1A cells, with corresponding selectivity ratios of 2.15, 2.90, and 2.64. nih.gov The imidazole (B134444) derivative, compound 44, was identified as having the most optimal balance of potency and selectivity, with an IC50 of 6.4 μM and a selectivity ratio of 3.6. nih.gov

Table 1: Cytotoxicity and Selectivity of Naphthalene-1,4-dione Analogues

| Compound | IC50 HEC1A (μM) | Selectivity Ratio (IC50 MAD11 / IC50 HEC1A) |

|---|---|---|

| BH10 | 10.22 | 2.51 |

| 8 | 9.55 | 2.15 |

| 9 | 4.16 | 2.90 |

| 10 | 1.24 | 2.64 |

| 44 | 6.4 | 3.6 |

Data sourced from a study on naphthalene-1,4-dione analogues. nih.gov

In another study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) demonstrated very specific cytotoxicity against human nasopharyngeal carcinoma (NPC-TW01) cell lines, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov This high degree of selectivity underscores the potential of naphthalene-based compounds to specifically target cancer cells.

Furthermore, a series of naphthalene substituted benzimidazole (B57391) derivatives were evaluated for their antiproliferative activities against various human cancer cell lines and their cytotoxicity against the non-cancerous HEK293 cell line. researchgate.net The selectivity of these compounds was highlighted by comparing their IC50 values against cancer cells to those against HEK293 cells. For instance, compound 11 showed 4 and 16 times more selectivity toward A498 and HepG2 cancer cell lines, respectively, compared to the non-cancerous cell line. researchgate.net Similarly, compound 13 exhibited 2, 4, and 8 times more selectivity towards A549, HeLa, and A375 cancer cell lines, respectively. researchgate.net

Molecular Level Investigations of Cellular Impact (e.g., Alterations in Glucose Metabolism and Oxygen Consumption Rate)

Understanding the molecular mechanisms by which naphthalene derivatives exert their biological effects is crucial for their development as therapeutic agents. A key area of investigation is their impact on cellular metabolism, particularly glucose metabolism, which is often altered in cancer cells—a phenomenon known as the Warburg effect. nih.gov

Research on naphthalene-1,4-dione analogues has explored their potential to disrupt this altered metabolic state. The initial hit compound, BH10, was found to increase the oxygen consumption rate in cancer cells, suggesting a shift away from aerobic glycolysis and towards oxidative phosphorylation. nih.gov This disruption of the Warburg effect may contribute to the selective cytotoxicity of these compounds towards cancer cells. nih.gov

The intake of acetic acid in the form of vinegar has also been shown to influence glucose metabolism. nih.govresearchgate.net Proposed mechanisms include the inhibition of α-amylase action and increased glucose uptake. nih.govresearchgate.net While these studies are not on naphthalene derivatives, they highlight the potential for the acetic acid moiety to influence cellular glucose handling.

Other Biological Activities Identified in Related Naphthalene Derivatives (e.g., Antimalarial Properties)

Beyond their potential as anticancer agents, naphthalene derivatives have been investigated for a variety of other biological activities, including antimalarial properties. Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority.

Several studies have demonstrated the antimalarial potential of compounds containing the naphthalene scaffold. For instance, a series of mono- and di-hydroxy substituted naphthalene compounds were synthesized and found to possess antimalarial activity against Plasmodium gallinaceum. nih.gov One representative compound, 1:6-dihydroxy-2:5-bis(cyclohexylaminomethyl)naphthalene dihydrochloride (B599025) (compound 377C54), showed a high degree of activity against various Plasmodium species. nih.gov

Chalcones incorporating substituted naphthyl rings have also been evaluated for their antimalarial effects. researchgate.net In one study, fluorinated diphenylamine (B1679370) chalcone derivatives were synthesized, and compounds B3 and B5 demonstrated strong antimalarial effects against Plasmodium falciparum. researchgate.net

Furthermore, the synthesis of 3-naphthalenyl-1-phenyl-2-prop-1-enones and their in vitro efficacy against Plasmodium falciparum have been explored. nih.gov Although no inhibitors with submicromolar efficacy were identified in this particular study, several compounds were found to be potent, with IC50 values below 5 μM. nih.gov These findings collectively suggest that the naphthalene ring is a valuable pharmacophore in the design of new antimalarial agents.

Computational and Theoretical Studies for 2 4 Chloronaphthalen 2 Yl Acetic Acid and Analogous Structures

Molecular Structure Derivation and Geometry Optimization Using Quantum Chemical Methods (e.g., B3LYP/6-31G* level of theory)

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. A widely used and reliable method for this purpose is Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Table 1: Selected Optimized Geometrical Parameters for Analogous Naphthalene (B1677914) Acetic Acid Structures (Note: Data presented below is for illustrative purposes based on typical values for similar structures as direct data for 2-(4-Chloronaphthalen-2-yl)acetic acid is not available.)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 | - |

| C=O (carbonyl) | 1.21 | - |

| C-O (hydroxyl) | 1.36 | - |

| O-H | 0.97 | - |

| C-C-Cl | - | 120.5 |

| O=C-O | - | 123.0 |

Prediction of Reaction Rates and Reactivity Profiles

Computational chemistry is also a powerful tool for predicting the reactivity of molecules. By calculating various molecular properties, known as reactivity descriptors, one can gain insight into how a molecule will behave in a chemical reaction. These descriptors are derived from the optimized molecular structure and its electronic properties.

For substituted naphthalenes, studies have successfully used the B3LYP/6-31G* level of theory to derive molecular structures and calculate descriptors that correlate with experimentally determined reaction rate constants. researchgate.net For instance, the degradation of various substituted naphthalenes, including 2-chloronaphthalene, by peroxy-acid treatment has been modeled. researchgate.net The reactivity was found to correlate with descriptors such as the minimum local ionization potential. researchgate.net

Global reactivity descriptors that can be calculated using DFT include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). pnu.edu.ua

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors help in predicting the relative stability and reactivity of compounds. pnu.edu.ua For example, a lower chemical hardness would suggest higher reactivity for this compound compared to a molecule with a higher hardness value.

Table 2: Calculated Reactivity Descriptors for the Analogous Compound 2-Naphthylacetic Acid (Source: Adapted from a computational study on 2-Naphthylacetic Acid) pnu.edu.ua

| Descriptor | Calculated Value (eV) |

|---|---|

| Total Energy | -688.9 (Hartree) |

| Chemical Hardness (η) | 4.85 |

| Chemical Potential (μ) | -3.41 |

| Electrophilicity (ω) | 1.19 |

Electronic Properties Calculations and Optical Gap Analysis

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining its chemical reactivity and its optical and electronic characteristics. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter for assessing the molecule's electrical transport properties and its optical absorption. worldwidejournals.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is a desirable property for materials used in molecular electronics and organic solar cells. researchgate.net The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy is related to its ability to accept an electron.

For naphthalene derivatives, the HOMO and LUMO orbitals are typically distributed over the conjugated naphthalene backbone. worldwidejournals.com The substitution of functional groups, such as a carboxyl group (–COOH) or a chlorine atom, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net Computational studies on naphthalene have shown that the substitution of a carboxyl group tends to reduce the HOMO-LUMO energy gap. researchgate.net The presence of a chlorine atom, being an electron-withdrawing group, would be expected to further influence these electronic properties.

The energy gap can be calculated using DFT methods, and it provides an estimate of the molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to remove an electron from the HOMO and excite it to the LUMO.

Table 3: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Naphthalene Derivative (Note: Data is for 2-(naphthalen-2-yliminomethyl)phenol, a related naphthalene derivative, for illustrative purposes.) worldwidejournals.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.78 |

| HOMO-LUMO Gap (Optical Gap) | 4.20 |

Advanced Analytical Methodologies for Characterization and Detection of Naphthalene Acetic Acid Compounds

Chromatographic Separation Techniques (e.g., Applications of Gas Chromatography for Acetic Acid Derivatives)

Chromatography is a fundamental analytical technique for separating components within a mixture. nih.gov For naphthalene (B1677914) acetic acid compounds, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools. The choice between these techniques often depends on the compound's volatility and thermal stability.

High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of organic acids like 2-(4-Chloronaphthalen-2-yl)acetic acid. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. The separation is based on the differential partitioning of the analyte between the two phases. nih.gov By adjusting the mobile phase composition, such as the ratio of water to an organic solvent like acetonitrile, and controlling the pH with additives like acetic or formic acid, a high degree of separation can be achieved. nih.govsielc.com

Gas chromatography (GC) is another viable method, especially for impurity profiling of volatile and semi-volatile compounds. researchgate.net However, carboxylic acids like this compound are polar and have low volatility, which can lead to poor peak shape and thermal degradation in the GC system. chromforum.org To overcome this, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester. For instance, similar to the analysis of 2,4-dichlorophenoxyacetic acid (2,4-D), the target compound can be converted to its methyl or 2-chloroethyl ester. nih.gov This process not only improves chromatographic behavior but can also enhance detection sensitivity, particularly with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.govmhlw.go.jp

A hypothetical GC method for the derivatized this compound could involve the following parameters, drawing parallels from established methods for similar analytes. mhlw.go.jpepa.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d.) with a 5% phenyl-methyl silicone stationary phase | Provides good resolution for a wide range of semi-volatile organic compounds. mhlw.go.jpepa.gov |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. epa.gov |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. epa.gov |

| Temperature Program | Initial temp: ~80-100°C, ramped to ~300-320°C | A temperature gradient is essential to elute compounds with different boiling points effectively. epa.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for confirmation, while ECD offers high sensitivity for the chloro- group. nih.govepa.gov |

Potentiometric Methods for Detection and Quantification (e.g., Ion Selective Electrodes Utilizing Acetic Acid Derivatives)

Potentiometric methods measure the potential difference in an electrochemical cell under zero current conditions. Ion-Selective Electrodes (ISEs) are a class of potentiometric sensors that respond specifically to the activity of a particular ion in a solution. uu.nl While an off-the-shelf ISE for this compound is unlikely to be commercially available, a custom electrode could be developed for its direct quantification.

The core components of a solid-state combination ISE include a sensing membrane, an internal reference electrode, and an electrolyte solution, all housed in a durable body. hannainst.com The key to the electrode's selectivity is the ionophore within the membrane, which is a compound that selectively binds to the target ion—in this case, the 2-(4-chloronaphthalen-2-yl)acetate anion. mdpi.com The binding event at the membrane-sample interface generates a potential that is proportional to the logarithm of the target ion's activity, following the Nernst equation.

The development of such an ISE would involve:

Synthesis of an Ionophore: A receptor molecule with a high affinity and selectivity for the 2-(4-chloronaphthalen-2-yl)acetate anion would need to be designed and synthesized.

Membrane Fabrication: The ionophore would be incorporated into a polymeric matrix, such as poly(vinyl chloride) (PVC), along with a plasticizer.

Electrode Assembly: The membrane would be integrated into an electrode body containing an internal reference system (e.g., Ag/AgCl). hannainst.com

Research on ISEs for other organic anions, such as those for 2,4-D, has demonstrated the feasibility of this approach. researchgate.netomicsonline.org These studies have shown that such electrodes can achieve low detection limits (e.g., 10⁻⁶ to 10⁻⁷ M) and exhibit a Nernstian or near-Nernstian response over a wide concentration range. omicsonline.orgomicsonline.org

| Performance Characteristic | Typical Value (Based on Analogs) | Significance |

|---|---|---|

| Linear Range | 10⁻⁶ M to 10⁻² M | Defines the concentration range over which accurate quantification is possible. omicsonline.org |

| Slope | ~59 mV per decade change in concentration (for a singly charged anion) | A slope close to the theoretical Nernstian value indicates ideal electrode performance. omicsonline.org |

| Limit of Detection | ~10⁻⁷ M | Indicates the lowest concentration that can be reliably detected. omicsonline.org |

| Selectivity | Determined against potential interfering anions (e.g., Cl⁻, NO₃⁻, other organic acids) | Crucial for accurate measurements in complex matrices. mdpi.com |

Specialized Techniques for Purity Determination and Impurity Profiling

Impurity profiling is the identification, quantification, and characterization of unwanted chemicals that remain with or form in active pharmaceutical ingredients (APIs). researchgate.netjocpr.com The presence of impurities, even at trace levels, can impact the efficacy and safety of a substance. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the control of impurities. nih.gov

For this compound, impurities can originate from several sources, including raw materials, synthetic intermediates, by-products from side reactions, or degradation products formed during manufacturing and storage. nih.gov

The primary technique for impurity profiling is HPLC, often coupled with mass spectrometry (LC-MS). lcms.cz HPLC provides the high-resolution separation needed to distinguish the main compound from closely related impurities. iajps.com A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing the stability of the drug to be determined.

Key steps in impurity profiling include:

Method Development: An HPLC method is developed to achieve baseline separation of the main peak from all potential impurities. This often involves screening different columns, mobile phases, and gradient elution conditions.

Detection and Identification: A photodiode array (PDA) detector can provide preliminary information based on UV spectra. For definitive identification, the eluent from the HPLC is directed into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions for the parent compound and its impurities. lcms.cz

Quantification: Impurities are quantified relative to the main active compound, often expressed as a percentage of the area of the main peak. google.com According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1%) must be reported and identified. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 2-(4-Chloronaphthalen-2-yl)acetic acid and its Analogues

The academic and patent literature on this compound is sparse, with much of the current understanding being inferred from studies on its parent compounds, 1-naphthaleneacetic acid (NAA) and 2-naphthaleneacetic acid (2-NAA), and other halogenated analogues. 2-NAA is known to function as a plant growth regulator. caltagmedsystems.co.uk The introduction of a chlorine atom at the C-4 position of the naphthalene (B1677914) ring is expected to significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological activity.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Known or Inferred Properties |

|---|---|---|---|---|

| This compound | Not Available | C12H9ClO2 | Naphthalene core with chlorine at C-4 and acetic acid at C-2. | Properties largely uncharacterized; expected increased lipophilicity compared to 2-NAA. |

| 2-Naphthaleneacetic acid (2-NAA) | 581-96-4 | C12H10O2 | Unsubstituted naphthalene core with acetic acid at C-2. | Plant growth regulator, antagonist to 3-Indoleacetic acid. caltagmedsystems.co.uksigmaaldrich.com |

| 1-Naphthaleneacetic acid (NAA) | 86-87-3 | C12H10O2 | Unsubstituted naphthalene core with acetic acid at C-1. | Widely used synthetic auxin hormone in agriculture. wikipedia.orgmdpi.com |

| 2-[(4-Chloronaphthalen-1-yl)oxy]acetic Acid | 835-08-5 | C12H9ClO3 | Chlorine at C-4, ether linkage to acetic acid at C-1. | Increased polarity may enhance solubility in polar solvents compared to fluoro-analogues. |

| 2-(4-Fluoronaphthalen-1-yl)acetic acid | 3833-03-2 | C12H9FO2 | Naphthalene core with fluorine at C-4 and acetic acid at C-1. | Investigated for anti-inflammatory and anticancer activities; fluorine enhances interaction with biological molecules. |

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of dedicated research on this compound. While its existence is noted in the chemical literature, fundamental data is lacking. google.com Key unexplored avenues include:

Optimized Synthesis and Characterization: There is no established, high-yield synthesis protocol. Comprehensive characterization, including detailed NMR, IR, and mass spectrometry data, as well as determination of physical properties like melting point and solubility, is required.

Chemical Reactivity: The reactivity of the compound, particularly the influence of the chloro-substituent on the carboxylic acid group and the aromatic ring, has not been studied.

Biological Activity: Unlike its well-studied relative NAA, the biological effects of this compound are unknown. Its potential as a plant growth regulator, herbicide, or therapeutic agent has not been investigated.

Metabolism and Environmental Fate: No studies have been conducted on how this compound is metabolized in biological systems or its persistence and degradation pathways in the environment.

Prospects for Novel Synthetic Strategies and Derivatization Approaches

Future research should focus on developing efficient and scalable synthetic routes. Modern organic chemistry offers numerous possibilities beyond classical methods. Strategies could include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed to attach the acetic acid moiety (or a precursor) to a pre-functionalized 4-chloronaphthalene core.

Direct C-H Functionalization: Investigating methods for the direct carboxymethylation of 1-chloronaphthalene (B1664548) could provide a more atom-economical pathway.

Furthermore, the carboxylic acid group serves as an ideal handle for derivatization. Creating a library of derivatives, such as esters and amides, could yield compounds with diverse properties. For example, synthesizing amino acid conjugates could enhance bioavailability or target specificity, a strategy that has been explored for related compounds. researchgate.net

Opportunities for Deeper Mechanistic Elucidation in Relevant Chemical Transformations

A primary opportunity lies in elucidating the mechanism of any newly developed synthetic routes. Understanding the reaction kinetics, intermediates, and transition states involved in, for example, a cross-coupling synthesis of the target molecule would be crucial for process optimization. Additionally, studying the compound's degradation under various conditions (e.g., photolytic, hydrolytic, oxidative) would provide insight into its chemical stability and environmental persistence. Mechanistic studies on the radical reactions of the parent NAA have identified intermediates that form during oxidation, providing a template for investigating the degradation pathways of its chlorinated analogue. wikipedia.org

Future Directions in Comprehensive Biological Activity Profiling and Molecular Target Identification

A crucial future direction is the comprehensive screening of this compound and its derivatives for a wide range of biological activities. Given the known effects of NAA on plants and the potential activities of other analogues, screening should not be limited to plant growth regulation. mdpi.com

Broad-Spectrum Screening: The compound should be tested for anti-inflammatory, anticancer, antibacterial, and antifungal properties. mdpi.com

Molecular Target Identification: Should any significant biological activity be discovered, the next step would be to identify the molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Transcriptional Profiling: High-throughput methods like transcriptional profiling can be used to compare the cellular response elicited by the compound to that of known drugs and toxins, thereby predicting its biological activity and mechanism of action. nih.gov This approach has been used to define similarities between structurally related compounds for safety assessments. nih.gov

Advancements in Computational Modeling and Predictive Studies

In the absence of empirical data, computational chemistry provides a powerful tool for initial investigation.

Property Prediction: Density Functional Theory (DFT) can be used to calculate the molecule's geometric structure, electronic properties (e.g., electrostatic potential map), and spectroscopic signatures (NMR, IR spectra), which can guide experimental characterization.

Molecular Docking: If potential biological targets are hypothesized (e.g., auxin-binding proteins), molecular docking simulations can predict the binding affinity and mode of interaction of this compound with these targets.

Molecular Dynamics: Simulations can model the behavior of the compound in different environments, such as in solution or interacting with a lipid bilayer, to predict its solubility and membrane permeability. osti.gov These predictive studies can help prioritize synthetic targets and experimental assays.

Development of Innovative Analytical Techniques for Naphthalene Acetic Acid Compounds

While methods exist for the parent compound NAA, robust and sensitive analytical techniques specific to this compound need to be developed. These methods are essential for pharmacokinetic studies, environmental monitoring, and quality control.

Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), would be the method of choice for quantification in complex matrices. wikipedia.orgmhlw.go.jp Method development would involve optimizing the stationary phase, mobile phase composition, and MS parameters for the specific compound.

Spectroscopic Techniques: Fluorescence spectroscopy could be a sensitive detection method, as naphthalene derivatives are often fluorescent. acs.org Micelle-stabilized room temperature phosphorescence is another highly sensitive technique that has been successfully applied to NAA. dss.go.th

Sample Preparation: Developing efficient extraction and clean-up procedures, such as solid-phase extraction (SPE), will be critical for achieving low detection limits in biological and environmental samples. mhlw.go.jp

| Technique | Principle | Potential Application | Reference Example (for NAA) |

|---|---|---|---|

| HPLC with Fluorometric Detection | Separation based on polarity, detection based on native fluorescence. | Quantification in processed food products like oranges and tangerines. | acs.org |

| LC-MS/MS | High-specificity separation combined with mass-based detection and fragmentation for confirmation. | Trace level detection in agricultural products (grains, fruits) and environmental samples. | wikipedia.orgmhlw.go.jp |

| Gas Chromatography (GC) | Separation of volatile derivatives in the gas phase. | Analysis in samples where derivatization to a more volatile form is feasible. | dss.go.th |

| Solid-Phase Spectrofluorimetry | Adsorption onto a solid phase to enhance fluorescence signal and reduce matrix interference. | Determination in commercial formulations and natural waters. | wikipedia.org |

| Micelle-Stabilized Room Temperature Phosphorescence | Enhancement of phosphorescence in a micellar medium for highly sensitive detection. | Quantitative determination in complex food matrices like canned pineapple. | dss.go.th |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloronaphthalen-2-yl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling chloronaphthalene derivatives with acetic acid precursors via nucleophilic substitution or Friedel-Crafts alkylation. For example, halogenated intermediates can be reacted with sodium or potassium acetate under reflux in polar aprotic solvents (e.g., acetonitrile) with catalysts like KCO to enhance yield . Optimization includes controlling temperature (50–80°C), stoichiometric ratios, and purification via column chromatography. Reaction progress should be monitored by TLC or HPLC to minimize by-products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the aromatic chloronaphthalene moiety and acetic acid sidechain. The deshielding of protons near the chlorine atom provides structural clues .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHClO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity. Calibration against known standards (e.g., chlorophenol derivatives) improves accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : SC-XRD provides definitive bond lengths, angles, and packing arrangements. Use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.05) . For twinned crystals, employ SHELXD for structure solution and validate with simulated annealing. Example: A related chlorophenylacetic acid derivative showed planar naphthalene rings with a dihedral angle of 12.3° relative to the acetic acid group .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and heating rates (for DSC melting points).

- Analytical Validation : Cross-validate via Karl Fischer titration (water content) and differential scanning calorimetry (melting point). Contradictions may arise from polymorphic forms or impurities, which XRD and GC-MS can clarify .

Q. What computational methods are suitable for studying its reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution pathways, focusing on the chlorine atom’s directing effects.

- Molecular Docking : AutoDock Vina can predict binding affinity to biological targets (e.g., enzymes), guided by the acetic acid group’s hydrogen-bonding potential .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in its degradation or functionalization?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to reactions; inhibition of product formation suggests radical intermediates.

- Isotopic Labeling : Use O-labeled acetic acid to track oxygen incorporation in hydrolysis products via MS .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.